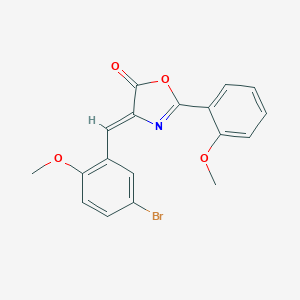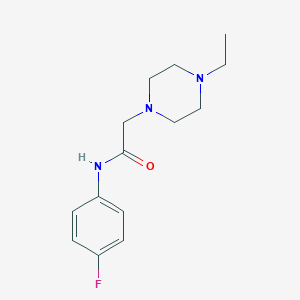![molecular formula C12H12N2OS B259185 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B259185.png)
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone, also known as M344, is a small molecule compound that has been widely studied for its potential as a therapeutic agent in cancer treatment. It belongs to a class of compounds called histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer properties by altering the expression of genes involved in cell growth and survival.
作用機序
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone cause the acetylation of histone proteins, which leads to changes in chromatin structure and the activation of genes that are involved in cell death and growth inhibition.
Biochemical and Physiological Effects
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease the levels of anti-apoptotic proteins and increase the levels of pro-apoptotic proteins in cancer cells.
実験室実験の利点と制限
One advantage of using 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is that it is a relatively small molecule that can be easily synthesized and modified. It has also been shown to have low toxicity in preclinical studies. However, one limitation is that the mechanism of action of HDAC inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is not fully understood, which makes it difficult to predict their effects in different types of cancer.
将来の方向性
There are several potential future directions for research on 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone and other HDAC inhibitors. One area of interest is the development of combination therapies that use HDAC inhibitors in combination with other cancer treatments, such as radiation therapy or chemotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to HDAC inhibitor therapy. Additionally, there is ongoing research on the development of more selective HDAC inhibitors that target specific HDAC enzymes, which may have fewer side effects than non-selective inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone.
合成法
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 3-methylbenzyl chloride with thiourea to form the intermediate 2-[(3-methylbenzyl)thio]pyrimidin-4(3H)-one, which is then oxidized to form 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone.
科学的研究の応用
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been extensively studied in preclinical models of various types of cancer, including breast, lung, prostate, and colon cancer. In these studies, 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been shown to inhibit tumor growth and induce cell death in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
特性
製品名 |
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone |
|---|---|
分子式 |
C12H12N2OS |
分子量 |
232.3 g/mol |
IUPAC名 |
2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2OS/c1-9-3-2-4-10(7-9)8-16-12-13-6-5-11(15)14-12/h2-7H,8H2,1H3,(H,13,14,15) |
InChIキー |
KMWUBAOLSNGBHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NC=CC(=O)N2 |
正規SMILES |
CC1=CC(=CC=C1)CSC2=NC=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)

![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)